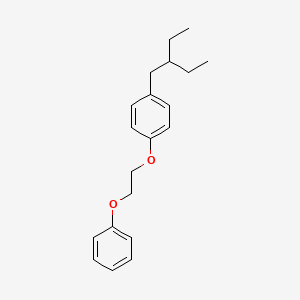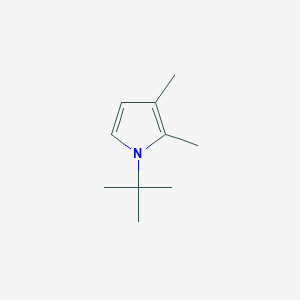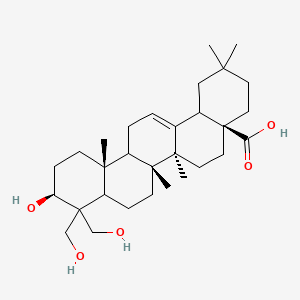
5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one is a chemical compound that belongs to the class of dioxolane derivatives. This compound is characterized by the presence of a benzylidene group attached to a dioxolanone ring, which also contains a trichloromethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one typically involves the condensation of benzaldehyde with a suitable dioxolanone precursor under specific reaction conditions. One common method is the Knoevenagel condensation, where benzaldehyde reacts with a dioxolanone derivative in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce benzyl derivatives .
Applications De Recherche Scientifique
5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Benzylidene-2,4-thiazolidinedione
- 5-Benzylidene-2-sulfanylideneimidazolidin-4-one
- 5-Benzylidene-2-phenylthiazol-4(5H)-one
Uniqueness
5-Benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
127220-28-4 |
|---|---|
Formule moléculaire |
C11H7Cl3O3 |
Poids moléculaire |
293.5 g/mol |
Nom IUPAC |
5-benzylidene-2-(trichloromethyl)-1,3-dioxolan-4-one |
InChI |
InChI=1S/C11H7Cl3O3/c12-11(13,14)10-16-8(9(15)17-10)6-7-4-2-1-3-5-7/h1-6,10H |
Clé InChI |
KOYHMLBYBWBCNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)OC(O2)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


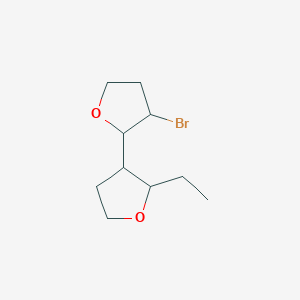
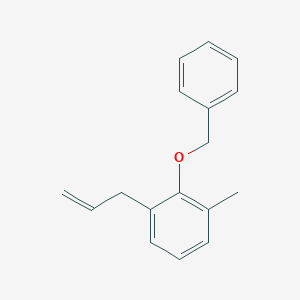





![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)

![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)
